5-Tert-butyl-1,3-benzoxazole-2-thiol

Catalog No.
S801761
CAS No.
53146-48-8
M.F
C11H13NOS
M. Wt
207.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Tert-butyl-1,3-benzoxazole-2-thiol

CAS Number

53146-48-8

Product Name

5-Tert-butyl-1,3-benzoxazole-2-thiol

IUPAC Name

5-tert-butyl-3H-1,3-benzoxazole-2-thione

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

InChI

InChI=1S/C11H13NOS/c1-11(2,3)7-4-5-9-8(6-7)12-10(14)13-9/h4-6H,1-3H3,(H,12,14)

InChI Key

OIOGHWZPVMHTEA-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=S)N2

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=S)N2

Industrial Coatings, Printing & Packaging

Synthetic Leather

Adhesives

Packaging Applications

Antifungal Activity

Fluorescent Pigments/Dyestuffs

Plastic Products

Paper Products

Fabrics, Textiles and Apparel

Personal Care Products

Thermoplastic Resins

Film

Electrical Contact Lubricants

5-Tert-butyl-1,3-benzoxazole-2-thiol has the molecular formula C₁₁H₁₃NOS and a molecular weight of 207.29 g/mol. This compound features a benzoxazole ring, which is a bicyclic structure containing an oxygen and a nitrogen atom within the ring system. The tert-butyl group at the 5-position contributes to its hydrophobic properties, while the thiol group (-SH) at the 2-position imparts distinct chemical reactivity and potential biological activity .

The presence of the thiol group allows 5-tert-butyl-1,3-benzoxazole-2-thiol to participate in various nucleophilic substitution reactions. It can undergo oxidation to form disulfides or sulfoxides under appropriate conditions. The compound can also react with electrophiles due to the nucleophilic nature of the sulfur atom .

Research indicates that benzoxazole derivatives exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, compounds similar to 5-tert-butyl-1,3-benzoxazole-2-thiol have shown cytotoxic effects against various cancer cell lines, suggesting potential as therapeutic agents . The presence of the thiol group may enhance its ability to interact with biological targets.

Several synthetic strategies exist for producing 5-tert-butyl-1,3-benzoxazole-2-thiol:

  • Condensation Reaction: A common method involves the condensation of 2-amino-4-tert-butylphenol with appropriate carbonyl compounds in the presence of acid catalysts.
  • Oxidation Reactions: The thiol can be synthesized from corresponding sulfides through oxidation processes.
  • Green Chemistry Approaches: Recent methodologies emphasize eco-friendly conditions using water as a solvent and recyclable catalysts for improved yields .

5-Tert-butyl-1,3-benzoxazole-2-thiol finds applications in various fields:

  • Pharmaceuticals: It serves as a lead compound for developing new drugs due to its biological activity.
  • Materials Science: Used in coatings and polymers due to its chemical stability and reactivity .
  • Research: Employed in proteomics and biochemical assays to study protein interactions and functions .

Several compounds share structural similarities with 5-tert-butyl-1,3-benzoxazole-2-thiol. Here’s a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
2-MercaptobenzothiazoleBenzothiazole ring with thiol groupExhibits antifungal activity
BenzimidazoleBenzimidazole ring systemKnown for anticancer properties
BenzothiazoleContains sulfur in the ringOften used as herbicides

5-Tert-butyl-1,3-benzoxazole-2-thiol is unique due to its specific tert-butyl substitution and thiol functionality that enhance solubility and reactivity compared to these other compounds.

XLogP3

3.4

Wikipedia

5-tert-butyl-1,3-benzoxazole-2-thiol

Dates

Modify: 2023-08-16

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